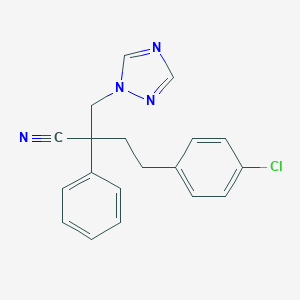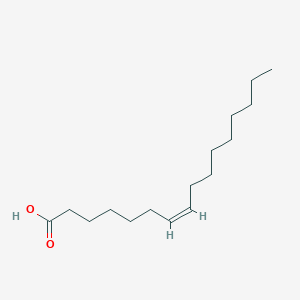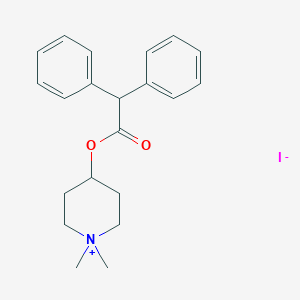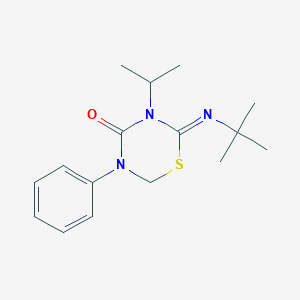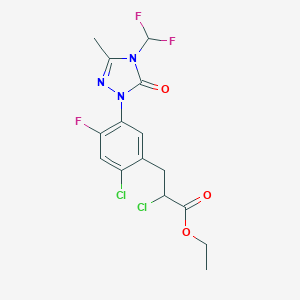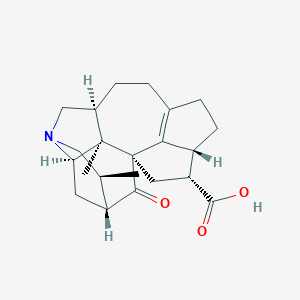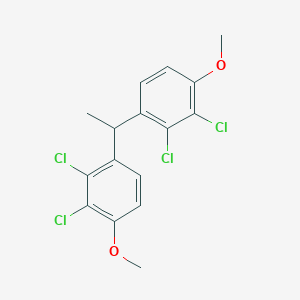
Paclobutrazol
Overview
Description
Paclobutrazol is a member of the triazole family of plant growth regulators. It has been found to protect several crops from various environmental stresses, including drought, chilling, and heat radiation . It is a known antagonist of the plant hormone gibberellin .
Synthesis Analysis
The synthesis of Paclobutrazol involves an aldol condensation of 4-Chlorobenzaldehyde and pinacolone to form a chalcone which is hydrogenated using Raney nickel as a catalyst to give a substituted ketone .Molecular Structure Analysis
The molecular formula of Paclobutrazol is C15H20ClN3O and its molecular weight is 293.792 . The IUPAC name is (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol .Chemical Reactions Analysis
Paclobutrazol affects the isoprenoid pathway and alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellins synthesis is inhibited, more precursors in the terpenoid pathway accumulate and that resulted in the production of abscisic acid .Physical And Chemical Properties Analysis
Paclobutrazol is a white crystalline solid with a density of 1.23 g/cm3 . It has a melting point of 165-166°C and a boiling point of 460.9 °C at 760 mmHg .Scientific Research Applications
Enhancement of Photosynthesis and Antioxidant Defense
Paclobutrazol has been shown to improve photosynthesis and bolster the antioxidant defense system in plants. For instance, in tall fescue, it ameliorates low-light-induced damage by increasing photosynthetic pigment contents, net photosynthetic rate, and the activity of ribulose-1,5-bisphosphate carboxylase (RuBisCO). It also activates antioxidant enzyme activities and the ascorbate acid-glutathione (AsA-GSH) cycle, reducing reactive oxygen species (ROS) burst .
Alleviation of Alkaline Stress in Plants
The application of Paclobutrazol has been found to mitigate alkaline stress in red rice. It enhances the chlorophyll content and antioxidant activities, leading to improved growth parameters under stress conditions. This includes increased proline accumulation and stabilization of cell membranes, which are indicative of enhanced stress tolerance .
Drought Resistance in Woody Plants
Paclobutrazol facilitates increased drought resistance in woody plants such as jack pine and oak. It accelerates stomatal response, enhances water retention, and improves survival under drought conditions. This application is particularly valuable in forestry and urban landscaping, where water conservation is a priority .
Inducing Lodging Resistance in Cereals
In cereal crops like wheat, Paclobutrazol is used to induce lodging resistance. It regulates plant height, stem physical strength, and lignin biosynthesis, which are critical factors in preventing lodging—a major constraint in wheat productivity worldwide .
Advancement of Harvest Maturity in Fruit Crops
Paclobutrazol is widely utilized to advance harvest maturity in various fruit crops. It improves fruit quality by accelerating color development, delaying and synchronizing fruit maturation, and controlling preharvest fruit drop. It also enhances fruit physical and chemical characteristics, contributing to better crop yields and quality .
Regulation of Hormone Levels Under Stress
Paclobutrazol plays a significant role in regulating hormone levels under stress conditions. It decreases gibberellic acid (GA) anabolism, thereby downregulating the transcript levels of enzymes involved in GA biosynthesis. Concurrently, it upregulates the expression of genes responsible for abscisic acid (ABA) concentration, thus enhancing stress tolerance .
Mechanism of Action
Paclobutrazol, also known as “Paclobutrazol 10 microg/mL in Isooctane”, is a member of the triazole family and is known for its growth-regulating properties .
Target of Action
Paclobutrazol primarily targets plant hormones, specifically gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in plant growth and development.
Mode of Action
Paclobutrazol interacts with its targets by altering the levels of these hormones. It inhibits the synthesis of gibberellins and increases the level of cytokinins . This results in a reduction in stem elongation, leading to stouter stems and increased root growth .
Biochemical Pathways
Paclobutrazol affects the isoprenoid pathway, a crucial pathway in plants that produces a variety of compounds, including plant hormones . When the synthesis of gibberellins is inhibited by paclobutrazol, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
It is known that paclobutrazol is more effective when applied to the growing media, as this method provides a longer absorption time and greater absorption of the active ingredient than foliar spray .
Result of Action
The action of paclobutrazol leads to a variety of molecular and cellular effects. It reduces plant height to prevent lodging, increases the number and weight of fruits per tree, and improves fruit quality . It also reduces evapotranspiration and decreases plant moisture stress by enhancing the relative water content of the leaf area . Additionally, paclobutrazol develops resistance in plants against biotic and abiotic stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of paclobutrazol. For instance, paclobutrazol has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity . It acts as a stress protectant by maintaining relative water content, membrane stability index, photosynthetic activity, and photosynthetic pigments .
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOGWMIKYWRTKW-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231704 | |
| Record name | 2R,3R-Paclobutrazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
CAS RN |
82336-55-8, 76738-62-0 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2R,3R-Paclobutrazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Paclobutrazol in plants?
A1: Paclobutrazol acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , , , , , ] Gibberellins are plant hormones that play a crucial role in stem elongation, seed germination, and other developmental processes.
Q2: What are the downstream effects of Paclobutrazol-mediated gibberellin inhibition?
A2: By inhibiting gibberellin biosynthesis, Paclobutrazol leads to a range of effects on plant growth and development, including:
- Reduced stem elongation: This results in shorter, more compact plants, often desirable for ornamental purposes or to improve lodging resistance in crops. [, , , , , , , , , , ]
- Increased root growth: Paclobutrazol can promote root development, potentially improving nutrient and water uptake. [, , , ]
- Enhanced flowering and fruiting: In some species, Paclobutrazol can stimulate flowering, increase fruit set, and improve fruit quality. [, , , , , , , , , , ]
- Increased stress tolerance: Paclobutrazol can enhance plant tolerance to abiotic stresses, such as drought and salinity. [, , , ]
Q3: How does Paclobutrazol affect nutrient distribution within the plant?
A3: Studies show that Paclobutrazol can influence nutrient partitioning, leading to increased nutrient accumulation in roots and reduced nutrient levels in the shoots. [] This shift in nutrient distribution might contribute to enhanced root growth and improved stress tolerance.
Q4: Are there any differences in the effects of Paclobutrazol depending on the application method?
A4: Yes, research suggests that the application method of Paclobutrazol can influence its efficacy and impact on plant growth. Soil drench, foliar spray, and seed treatments have been investigated, each with varying degrees of effectiveness depending on the plant species and desired outcome. [, , , , , , , , ]
Q5: What is the molecular formula and weight of Paclobutrazol?
A5: Paclobutrazol has the molecular formula C15H20ClN3O and a molecular weight of 293.79 g/mol.
Q6: How does the presence of organic matter in the soil affect the efficacy of Paclobutrazol?
A6: Organic matter in the soil can influence the movement and uptake of Paclobutrazol, potentially affecting its efficacy. [, ] Studies suggest that higher organic matter content might reduce the availability of Paclobutrazol for plant uptake.
Q7: Does Paclobutrazol degrade in the environment, and if so, how?
A7: Research indicates that Paclobutrazol can persist in soil for extended periods. [] Microbial degradation is considered a primary pathway for its breakdown in the environment.
Q8: Is there any research exploring the structure-activity relationship of Paclobutrazol and its analogs?
A8: While the provided papers do not delve into specific SAR studies for Paclobutrazol, it is worth noting that structural modifications to the parent molecule can significantly influence its activity, potency, and selectivity.
Q9: Are there any known toxicological concerns associated with Paclobutrazol?
A9: While generally considered safe when used according to recommended guidelines, it is crucial to note that Paclobutrazol, like any chemical, has the potential for toxicological effects. Further research and monitoring are essential to fully understand its long-term impact on human health and the environment.
Q10: Are there alternative plant growth regulators with similar effects to Paclobutrazol?
A10: Yes, several other plant growth regulators share similar modes of action or elicit comparable effects to Paclobutrazol. Some notable examples include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



